Technical Whitepaper: N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4) – Structural Profiling and Synthetic Applications
Technical Whitepaper: N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4) – Structural Profiling and Synthetic Applications
Executive Summary
In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, the precise construction of carbon-carbon bonds without over-alkylation is a critical challenge. N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4) serves as a highly specialized Weinreb amide derived from 2-phenylbutanoic acid. By acting as a superior acylating agent, this compound allows researchers to synthesize complex ketones and aldehydes with absolute chemoselectivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and a self-validating protocol for its synthesis and downstream application in drug discovery.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of N-methoxy-N-methyl-2-phenylbutanamide is essential for predicting its behavior in various solvent systems and chromatographic environments. The N-O bond in the hydroxamate moiety fundamentally alters the electrophilicity of the carbonyl carbon compared to standard amides.
Table 1: Quantitative and Structural Data
| Property | Value |
| Compound Name | N-Methoxy-N-methyl-2-phenylbutanamide |
| CAS Registry Number | 166337-42-4 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| SMILES String | CCC(C1=CC=CC=C1)C(=O)N(C)OC |
| Typical Appearance | Colorless to pale yellow oil |
| Storage Conditions | 2–8 °C (Cold-chain recommended for long-term stability) |
Data supported by commercial chemical profiling standards [1].
Mechanistic Role: The Weinreb-Nahm Chelation Model
The primary utility of N-methoxy-N-methyl-2-phenylbutanamide lies in its ability to undergo the [2]. When standard esters or acid chlorides react with organometallic reagents (such as Grignard or organolithium reagents), the intermediate rapidly collapses, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.
The Causality of Chemoselectivity: N-methoxy-N-methyl amides prevent this over-addition through a highly specific thermodynamic trap. Upon nucleophilic attack by the organometallic reagent at the carbonyl carbon, a tetrahedral intermediate is formed. The metal cation (e.g., Mg²⁺ or Li⁺) coordinates simultaneously to the negatively charged carbonyl oxygen and the lone pairs of the methoxy oxygen. This forms a rigid, stable five-membered cyclic chelate . This chelate is thermodynamically stable at low temperatures (typically -78 °C to 0 °C), preventing the expulsion of the amine leaving group. Only upon the introduction of an aqueous acidic workup is the chelate hydrolyzed, collapsing to yield the desired mono-addition ketone product.
Fig 1: Synthesis of N-methoxy-N-methyl-2-phenylbutanamide and chelation-controlled ketone synthesis.
Experimental Protocol: Self-Validating Synthesis System
To ensure high yields and prevent racemization (if starting from enantiopure (S)-2-phenylbutanoic acid), the following protocol utilizes a mild carbodiimide coupling strategy rather than harsh acyl chloride formation.
Step-by-Step Methodology
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Reaction Setup: Dissolve 2-phenylbutanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C.
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Activation Phase: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv).
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Causal Insight: EDCI activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is added to rapidly convert this into a highly reactive, yet stable, active ester. This prevents the formation of unreactive N-acylurea byproducts and minimizes the risk of alpha-proton abstraction, which would lead to racemization.
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Amidation Phase: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
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Causal Insight: The hydrochloride salt of the amine is used for bench stability. DIPEA, a sterically hindered non-nucleophilic base, is required to liberate the free amine in situ without competing for the electrophilic active ester.
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Self-Validation Check (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material and the emergence of a lower Rf spot confirms the consumption of the active ester.
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Quench and Workup: Dilute the mixture with DCM. Wash sequentially with 1M HCl (to protonate and remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
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Causal Insight: This specific washing sequence ensures the complete removal of all coupling byproducts, leaving only the neutral Weinreb amide in the organic layer.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methoxy-N-methyl-2-phenylbutanamide.
Downstream Applications in Drug Discovery
Beyond its traditional role in ketone synthesis, N-methoxy-N-methyl-2-phenylbutanamide is increasingly utilized in advanced catalytic workflows:
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Enantioconvergent Cross-Coupling: Recent breakthroughs in radical chemistry have utilized derivatives of this compound in copper-catalyzed C(sp³)–N cross-coupling reactions. The steric and electronic profile of the Weinreb amide acts as an effective directing group, facilitating the coupling of activated racemic alkyl halides with heteroaromatic amines under ambient conditions[3].
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Transition Metal-Catalyzed C-H Functionalization: Weinreb amides are excellent directing groups for Rhodium and Palladium-catalyzed ortho-C-H functionalization, allowing for the late-stage diversification of the phenyl ring prior to ketone conversion [4].
Fig 2: Divergent synthetic applications of N-methoxy-N-methyl-2-phenylbutanamide in drug discovery.
Conclusion
N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4) is a highly versatile intermediate that bridges the gap between simple carboxylic acids and complex, sterically hindered ketones. By leveraging the thermodynamic stability of its metal-chelated intermediates, chemists can execute highly predictable, self-validating synthetic protocols that are indispensable for modern API development and complex molecule synthesis.
References
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Wikipedia Contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]
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Buchler GmbH / Journal of the American Chemical Society. Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling of Activated Racemic Alkyl Halides with (Hetero)aromatic Amines under Ambient Conditions. JACS (DOI: 10.1021/jacs.3c02387). Available at:[Link]
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National Institutes of Health (PMC). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules 2018. Available at:[Link]
